The synthesis of dirithromycin-d3 involves several key steps that are typically derived from the synthetic pathway of dirithromycin. The synthesis can be approached through retro-synthetic analysis, where the target molecule is broken down into simpler precursors.
Methods and Technical Details:
Dirithromycin-d3 has a complex molecular structure characteristic of macrolide antibiotics.
Structure and Data:
The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the compound .
Dirithromycin-d3 participates in various chemical reactions typical for macrolides.
Reactions and Technical Details:
The mechanism of action of dirithromycin-d3 is similar to that of other macrolides.
Process and Data:
Dirithromycin-d3 possesses distinct physical and chemical properties relevant to its function as an antibiotic.
Physical Properties:
Chemical Properties:
Dirithromycin-d3 has several scientific applications:
Deuterated macrolides like Dirithromycin-d3 incorporate stable deuterium isotopes (²H) at specific molecular positions to enable precise pharmacokinetic and metabolic studies. This isotopic labeling involves replacing hydrogen atoms with deuterium, which alters physicochemical properties without significantly changing the compound's biological activity. For Dirithromycin-d3, deuterium is typically introduced at three exchangeable hydrogen sites, often targeting positions on the desosamine sugar moiety or the lactone ring system where metabolic oxidation commonly occurs [7] [9]. The primary techniques include:
Table 1: Isotopic Labeling Methods for Deuterated Macrolides
Method | Deuterium Positions | Isotopic Purity | Key Application |
---|---|---|---|
Acid-Catalyzed Exchange | Labile H (e.g., –OH, –NH) | 90–95% | Metabolic stability studies |
Reductive Deuteration | C=C bonds | >98% | Quantitative internal standards |
Biosynthesis | Variable | 70–85% | Tracer metabolic pathways |
Dirithromycin-d3 (C₄₂H₇₂D₃N₂O₁₄; MW: 838.09 g/mol) is characterized using complementary analytical techniques:
Table 2: NMR and MS Spectral Signatures of Dirithromycin-d3
Technique | Key Spectral Feature | Structural Assignment |
---|---|---|
¹H NMR | Signal loss at δ 2.8–3.1 ppm | N–CH₃ → N–CD₃ conversion |
¹³C NMR | Triplet at δ 40.1 ppm (J=22 Hz) | C–D₃ group |
ESI-MS/MS | [M+H]⁺ 839.10 (+3 Da shift) | Molecular ion with 3 deuterium atoms |
Fragment m/z 679.4 (-desosamine-d3) | Deuterated sugar moiety cleavage |
Dirithromycin-d3 is synthesized from erythromycin precursors via:
Dirithromycin-d3 exhibits enhanced stability in physiological environments due to deuterium kinetic isotope effects (DKIE):
Table 3: Stability Profile of Dirithromycin-d3
Condition | Parameter | Dirithromycin-d3 | Non-Deuterated Dirithromycin |
---|---|---|---|
pH 2.0 (37°C) | Half-life (t₁/₂) | 45 min | 19 min |
Human liver microsomes | Clearance | 8.2 mL/min/kg | 13.7 mL/min/kg |
Plasma (37°C) | Degradation (24 h) | <5% | 22% |
Complete List of Compounds Mentioned:
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